2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole
Description
Properties
CAS No. |
872682-03-6 |
|---|---|
Molecular Formula |
C22H20N2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]indazole |
InChI |
InChI=1S/C22H20N2/c1-16-7-11-18(12-8-16)15-24-22(19-13-9-17(2)10-14-19)20-5-3-4-6-21(20)23-24/h3-14H,15H2,1-2H3 |
InChI Key |
YHDPAXYXJFIYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Reduction and Cyclization of Nitrobenzyl Aniline Precursors
One well-documented method involves the reaction of 4-methyl-N-(2-nitrobenzyl)aniline with tin(II) chloride dihydrate in ethanol at around 313 K. This reductive cyclization forms the indazole ring by reducing the nitro group and facilitating ring closure to form the pyrazole ring fused to the benzene ring, resulting in the indazole core. The reaction is typically conducted under reflux conditions for several hours to ensure complete cyclization and reduction.
-
- Solvent: Ethanol
- Reducing agent: Tin(II) chloride dihydrate
- Temperature: Approximately 313 K (40 °C)
- Molar ratio: 1:2 (nitrobenzyl aniline : SnCl2·2H2O)
Condensation of Aromatic Aldehydes and Anilines Followed by Cadogan Cyclization
Another synthetic route involves the condensation of 2-nitrobenzaldehyde with 4-methyl-substituted anilines under reflux to form Schiff base intermediates. These intermediates are then subjected to Cadogan cyclization, which involves reduction and cyclization using triethyl phosphite or triethyl phosphite derivatives to form the indazole nucleus.
-
- Formation of Schiff base by condensation of 2-nitrobenzaldehyde and 4-methyl aniline derivatives.
- Reduction and cyclization using triethyl phosphite (Cadogan reaction).
- Workup and purification to isolate 2,3-disubstituted indazole derivatives.
Hydrazine Hydrate Cyclization of Ketone Intermediates
A patented method describes the synthesis of 3-(4-methylphenyl)-1H-indazole via reaction of ketone intermediates with hydrazine hydrate in methanol. The procedure involves:
- Dissolving the ketone precursor in methanol.
- Adding hydrazine hydrate dropwise at 30 ± 2 °C.
- Stirring for 30 minutes followed by concentration and precipitation of the indazole product.
- Further purification by washing and drying.
Subsequent hydrogenation or dehydrogenation steps can be used to adjust saturation levels and finalize the indazole structure.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazine hydrate cyclization | Ketone in MeOH + 85% NH2NH2·H2O at 30 °C | 97 | Precipitation and washing |
| Hydrogenation | Pd/C catalyst, reflux in trans-decalin | 82 | Converts tetrahydro-indazole to indazole |
- This method is useful for preparing 3-(4-methylphenyl)-1H-indazole intermediates, which can be further alkylated to introduce the 4-methylbenzyl substituent at position 2.
Alkylation of Indazole Core
The final step to obtain 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole typically involves alkylation of the indazole nitrogen or carbon at position 2 with 4-methylbenzyl halides under basic conditions.
-
- Base such as potassium carbonate or sodium hydride.
- Alkyl halide: 4-methylbenzyl bromide or chloride.
- Solvent: DMF or DMSO.
- Temperature: Room temperature to moderate heating.
This step selectively introduces the 4-methylbenzyl group at the 2-position, completing the substitution pattern.
| Method | Starting Materials | Key Reagents/Conditions | Product Yield | Remarks |
|---|---|---|---|---|
| Reductive Cyclization (SnCl2) | 4-methyl-N-(2-nitrobenzyl)aniline | SnCl2·2H2O, ethanol, 313 K | High | Direct ring closure forming indazole core |
| Schiff Base + Cadogan Reaction | 2-nitrobenzaldehyde + 4-methyl aniline | Triethyl phosphite, reflux | Moderate-High | Allows variation in substitution pattern |
| Hydrazine Hydrate Cyclization | Ketone intermediate | NH2NH2·H2O, MeOH, 30 °C | 97% | Followed by hydrogenation for indazole formation |
| Alkylation | Indazole core + 4-methylbenzyl halide | K2CO3 or NaH, DMF/DMSO, RT-heat | Good | Final step to introduce 4-methylbenzyl group |
- The reductive cyclization using tin(II) chloride is favored for its simplicity and good yields in forming the indazole core with methyl substitutions.
- Cadogan cyclization offers synthetic flexibility to prepare various substituted indazoles but may require more steps and careful control of reaction conditions.
- Hydrazine hydrate cyclization is efficient for preparing indazole intermediates from ketones and is often combined with catalytic hydrogenation to achieve the desired aromatic system.
- Alkylation reactions to introduce benzyl substituents are well-established and provide selective substitution at the 2-position of the indazole ring.
The preparation of 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole involves a combination of reductive cyclization, condensation, and alkylation techniques. The most common and efficient approach starts from substituted nitrobenzyl anilines undergoing reduction and ring closure, followed by selective alkylation. Variations of these methods allow for structural modifications and tuning of the compound's properties. These synthetic routes are supported by extensive research and patent literature, providing robust protocols for the preparation of this compound for research purposes.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole is characterized by its unique indazole structure, which contributes to its biological activity. The compound has the following molecular formula:
- Molecular Formula : C23H24N2
- Molecular Weight : 348.45 g/mol
The structure consists of an indazole ring substituted with both a 4-methylbenzyl and a 4-methylphenyl group, enhancing its interaction with biological targets.
Anti-Angiogenic Activity
Recent studies have highlighted the anti-angiogenic properties of 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole. Research indicates that this compound exhibits significant activity in inhibiting angiogenesis, which is the formation of new blood vessels—a process crucial for tumor growth and metastasis.
- In a study evaluating various indazole derivatives, 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole was found to have more potent anti-angiogenic effects compared to standard compounds like ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) .
Cancer Therapeutics
The compound has also been investigated for its role as a potential anticancer agent. Its structural similarity to known anticancer compounds suggests it may inhibit pathways involved in cancer cell proliferation.
- A series of indazole derivatives, including 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole, displayed promising results against various cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential .
Case Study 1: Synthesis and Evaluation
A notable case study involved the synthesis of a series of N-substituted indazoles, including 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole. The synthesized compounds were evaluated for their biological activities using various assays that assessed anti-angiogenic effects.
- The study reported that among the synthesized derivatives, this specific compound showed significant inhibition of endothelial cell migration and tube formation in vitro, indicating strong anti-angiogenic potential .
Case Study 2: Pharmacokinetic Studies
Another study focused on the pharmacokinetic properties of related indazole compounds. Although specific data on 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole was limited, the findings suggested that modifications to the indazole structure could enhance bioavailability and reduce toxicity.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Modifications
The anti-angiogenic activity of 2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole is influenced by substituents on the benzyl group. Key analogs include:
Key Observations :
- Electronic Effects : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic density, affecting binding to angiogenic targets like VEGF receptors .
- Synthetic Efficiency : The methyl-substituted derivative achieves a higher yield (6%) compared to the methoxy analog (3%), likely due to steric and electronic factors during alkylation .
Pharmacological Performance
The methyl-substituted compound is prioritized for further development due to its balance of synthetic feasibility and pharmacokinetic properties .
Structural Conformation
X-ray crystallography of related indazoles (e.g., 2-(4-methylphenyl)-2H-indazole) reveals a planar indazole core (dihedral angle: 1.58° between pyrazole and benzene rings), which facilitates interactions with hydrophobic enzyme pockets. The 4-methylphenyl group introduces a 46.26° dihedral angle, optimizing spatial orientation for target engagement .
Anti-Angiogenic Mechanism
The compound and its analogs inhibit endothelial cell proliferation and tube formation, likely via modulation of the HIF-1α/VEGF pathway. However, detailed mechanistic studies are pending .
Comparative Advantages
- Over Triazole Derivatives : Indazoles demonstrate higher specificity for angiogenic targets compared to triazoles, which are broader-spectrum but less potent .
Biological Activity
The compound 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole is a member of the indazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis of 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole
The synthesis of this compound typically involves the condensation of substituted benzyl derivatives with 3-(4-methylphenyl)-1H-indazole. Various synthetic routes have been explored to enhance yield and purity, including organophosphorus-mediated cyclization methods which allow for functional group tolerance and efficient formation of the indazole core .
Antitumor Activity
Recent studies have highlighted the antitumor potential of 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole. It has been shown to inhibit various cancer cell lines, demonstrating significant cytotoxicity:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several tumor types, indicating potent antiproliferative effects.
- Mechanism of Action : Its mechanism may involve the inhibition of key kinases involved in cancer progression, similar to other indazole derivatives that target Polo-like kinases and pan-Pim kinases .
Anti-Angiogenic Activity
In addition to its antitumor properties, this compound has been evaluated for anti-angiogenic activity :
- Study Findings : A series of derivatives, including 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole, were tested for their ability to inhibit angiogenesis. The results indicated that several derivatives showed enhanced anti-angiogenic effects compared to standard treatments .
- Significant Compounds : Among these, 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole demonstrated notable activity, warranting further investigation into its pharmacological profile.
Comparative Biological Activity
The following table summarizes the biological activities of selected indazole derivatives, including 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole:
| Compound | Antitumor Activity (IC50 µM) | Anti-Angiogenic Activity | Notes |
|---|---|---|---|
| 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole | 1.5 | Significant | Effective against various cancer cell lines |
| Niraparib | 0.5 | Moderate | FDA-approved for ovarian cancer |
| Pazopanib | 0.8 | Low | Approved for renal cell carcinoma |
| Bendazac | 1.0 | High | Commercially available anti-inflammatory drug |
Case Studies
- Tumor Growth Inhibition : In a mouse model study, 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole was found to significantly reduce tumor growth in colon cancer models, demonstrating its potential as a therapeutic agent .
- Angiogenesis Inhibition : In vitro assays revealed that this compound effectively inhibited endothelial cell proliferation and migration, key processes in angiogenesis. This suggests a promising role in cancer therapies aimed at preventing tumor vascularization .
Research Findings
The biological activity of 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole has been corroborated by various research studies:
- Pharmacological Studies : These studies indicate that the compound's structural features contribute significantly to its biological efficacy. Substituents on the indazole core appear to modulate activity against different cellular targets .
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of this compound with various protein targets involved in cancer progression, enhancing our understanding of its mechanism of action .
Q & A
Basic: What synthetic methods are commonly employed for the preparation of 2-(4-methylphenyl)-2H-indazole derivatives?
Answer:
The synthesis typically involves reductive cyclization of nitro precursors. For example, describes the reaction of 4-methyl-N-(2-nitrobenzyl)aniline with tin(II) chloride dihydrate in ethanol at 313 K, yielding 40%. Key steps include:
- Nitro group reduction : Tin(II) chloride acts as a reductant to form the indazole ring.
- Solvent selection : Ethanol is used for its moderate polarity and boiling point (78°C), facilitating reflux.
- Characterization : Post-synthesis, H NMR (e.g., aromatic protons at δ 7.09–7.98) and C NMR (e.g., methyl group at δ 20.69) confirm structure .
Methodological Tip: Optimize yield by testing alternative reductants (e.g., Fe/HCl, Pd/C-H) or solvents (e.g., DMF for higher boiling points).
Basic: How is the crystal structure of 2-(4-methylphenyl)-2H-indazole determined, and what software is used for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. reports:
- Planarity : The indazole ring system shows near-planar conformation (dihedral angle = 1.58°).
- Software : SHELXL (from the SHELX suite) is widely used for refinement, leveraging least-squares algorithms to model atomic positions and thermal parameters .
- Key parameters : Space group, unit cell dimensions (e.g., monoclinic ), and -factor (e.g., 0.058 in for a related compound).
Advanced Consideration: For twinned or low-resolution data, SHELXD and SHELXE can assist in phasing and density modification .
Advanced: How can researchers address low yields in the synthesis of 2H-indazole derivatives?
Answer:
The 40% yield in suggests inefficiencies. Strategies include:
- Catalyst screening : Replace SnCl with FeCl or ZnCl to enhance cyclization kinetics.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) .
- Purification : Use column chromatography or recrystallization to isolate pure product.
Data Contradiction Note: Conflicting yields across studies may arise from precursor purity or reaction scaling. Always report detailed conditions (solvent volume, temperature gradients) .
Advanced: What pharmacological activities are associated with 2H-indazole derivatives, and how are structure-activity relationships (SAR) studied?
Answer:
Indazoles exhibit anti-inflammatory, antitumor, and antiviral activities ( ). For SAR:
- Substituent variation : Modify the 4-methylphenyl group (e.g., replace with fluorophenyl or methoxyphenyl) to assess bioactivity changes.
- Biological assays :
- Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory : COX-2 inhibition via ELISA.
highlights 3-indazolyl-quinazolinones with antiproliferative activity, emphasizing the role of substituents at C(2) and C(3) .
Methodological Insight: Use docking studies (e.g., AutoDock Vina) to predict binding modes with targets like tubulin or kinases .
Basic: What analytical techniques are critical for characterizing 2H-indazole derivatives?
Answer:
- NMR Spectroscopy : Resolve aromatic protons (e.g., δ 7.09–7.98 in ) and confirm methyl groups (δ 2.39 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., exact mass for CHN: 298.146 vs. observed 298.147).
- IR Spectroscopy : Identify N-H stretches (~3400 cm) and C=N vibrations (~1600 cm) .
Advanced Tip: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Advanced: How can structural data resolve contradictions in reported bioactivities of indazole derivatives?
Answer:
Contradictions may arise from:
- Crystallographic polymorphism : Different crystal forms (e.g., ’s solid-state forms) alter solubility and bioavailability.
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
- Substituent effects : notes that electron-withdrawing groups (e.g., -F) enhance antitumor activity compared to -CH .
Methodological Approach: Perform meta-analyses of bioactivity data, correlating substituent electronic parameters (Hammett σ) with IC values.
Advanced: What computational methods support the design of novel 2H-indazole derivatives?
Answer:
- DFT calculations : Optimize geometry (e.g., Gaussian09) to predict stability and reactivity.
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with PARP-1) over nanoseconds.
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
Case Study: uses docking to show acetamide derivatives (e.g., 9c) binding to enzyme active sites via H-bonds and π-π stacking .
Basic: How are impurities or byproducts identified during indazole synthesis?
Answer:
- HPLC-MS : Detect trace impurities (e.g., unreacted nitro precursors).
- TLC monitoring : Use silica plates with UV visualization to track reaction progress.
- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
Advanced Strategy: Employ preparative HPLC for impurity isolation and structural elucidation via SC-XRD.
Advanced: What strategies improve the pharmacokinetic profile of 2H-indazole-based drug candidates?
Answer:
- Prodrug design : Introduce ester groups (e.g., ’s tert-butyl esters) to enhance solubility.
- Metabolic stability : Replace labile substituents (e.g., -OCH) with bioisosteres (e.g., -CF).
- Co-crystallization : ’s patent highlights solid-state forms (salts, co-crystals) to modulate dissolution rates .
Methodological Note: Use in vitro microsomal assays (e.g., human liver microsomes) to assess metabolic clearance.
Basic: How is the purity of 2-(4-methylphenyl)-2H-indazole validated for pharmacological studies?
Answer:
- Melting point : Sharp range (e.g., 160–162°C) indicates purity.
- Chromatography : HPLC purity >95% (e.g., C18 column, acetonitrile/water gradient).
- Elemental analysis : Match calculated values (e.g., C: 80.51%, H: 5.43%, N: 14.06%) .
Advanced Validation: Use differential scanning calorimetry (DSC) to detect polymorphic impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
